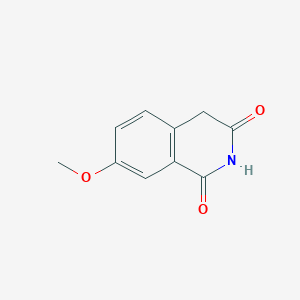

7-methoxyisoquinoline-1,3(2H,4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDXWJHKQIWYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)NC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362924 | |

| Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76746-94-6 | |

| Record name | 7-methoxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Strategies for the Construction of the 7-Methoxyisoquinoline-1,3(2H,4H)-dione Core

The formation of the bicyclic isoquinolinedione system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods are adaptable for the specific synthesis of 7-methoxy derivatives.

Cyclization Reactions for Ring Formation

Intramolecular cyclization is a fundamental strategy for the synthesis of heterocyclic systems, including the isoquinoline-1,3(2H,4H)-dione core. A common approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base to form a β-ketoester.

For the synthesis of the 7-methoxy derivative, a plausible route begins with a precursor such as an N-substituted 2-(alkoxycarbonylmethyl)-4-methoxybenzamide. This precursor, upon treatment with a strong base like sodium ethoxide, would undergo intramolecular cyclization to yield the corresponding 4-hydroxy-7-methoxyisoquinolin-1(2H)-one. Subsequent tautomerization would lead to the desired this compound ring system. The choice of the N-substituent and the ester group can be varied to produce a range of derivatives. This method is analogous to cyclization strategies used for related heterocyclic systems like quinolin-4-ones. mdpi.com

Condensation Approaches Utilizing Homophthalic Anhydride (B1165640) Derivatives

The Castagnoli-Cushman reaction (CCR) is a powerful and diastereoselective method for synthesizing tetrahydroisoquinolone structures from the condensation of a homophthalic anhydride with an imine. nih.govnih.gov This reaction can be directly applied to the synthesis of this compound derivatives by using a methoxy-substituted homophthalic anhydride.

The key precursor for this approach is 4-methoxyhomophthalic anhydride . The reaction proceeds via the nucleophilic attack of the enolate of the anhydride on the imine, followed by cyclization to form the lactam ring. The reaction is often carried out in solvents like chloroform (B151607) or dichloromethane (B109758) and can be promoted by additives such as N-methylimidazole to improve yields and reduce byproducts. swarthmore.edumdpi.com The versatility of the CCR allows for the generation of diverse derivatives by varying the substituents on the imine component. nih.gov

Table 1: Representative Solvents and Promoters for the Castagnoli-Cushman Reaction

| Solvent | Promoter/Catalyst | Typical Conditions | Reference |

| Chloroform | N-methylimidazole | Room Temperature | swarthmore.edu |

| Dichloromethane | None | Room Temperature | nih.gov |

| Trifluoroethanol (TFE) | None (TFE acts as promoter) | Room Temperature | mdpi.com |

| Toluene | Yb(OTf)₃ | 80-110 °C | escholarship.org |

Cascade Reactions for Isoquinoline-1,3(2H,4H)-dione Synthesis

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single operation. The synthesis of the isoquinoline-1,3(2H,4H)-dione core can be achieved through radical-mediated cascade reactions. nih.govrsc.org A prominent example involves the reaction of N-alkyl-N-methacryloyl benzamides with various radical precursors. nih.govresearchgate.net

To generate the 7-methoxy derivative, an N-alkyl-N-methacryloyl-4-methoxybenzamide would serve as the starting material. The reaction is initiated by the formation of a radical which adds to the alkene of the methacryloyl group. This is followed by an intramolecular radical cyclization (arylation) onto the ortho-position of the methoxy-substituted aromatic ring, ultimately forming the desired this compound product. nih.govnih.gov These reactions can be induced under visible light and may proceed without the need for metal catalysts. rsc.org

Table 2: Examples of Radical Precursors for Cascade Reactions

| Radical Source | Reaction Type | Conditions | Reference |

| Aryl Aldehydes | Oxidative Cross-Coupling | Mild, Metal-Free | rsc.orgnih.gov |

| Ethers (e.g., THF, 1,4-Dioxane) | Radical Addition/Cyclization | Radical Initiator (e.g., DTBP) | nih.gov |

| Alkanes | Alkylation/Cyclization | Visible Light, LMCT Catalyst | nih.gov |

| N-Hydroxyphthalimide Esters | Decarboxylative Cyclization | Visible Light, PPh₃/NaI |

Oxidative Coupling Reactions in Isoquinoline-1,3(2H,4H)-dione Synthesis

Oxidative coupling reactions represent another modern approach to constructing heterocyclic scaffolds. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the principles of oxidative C-H activation and subsequent cyclization can be applied.

A hypothetical pathway could involve the intramolecular oxidative coupling of an N-substituted 4-methoxybenzamide (B147235) bearing a suitable tether. For instance, a precursor with an activated alkene or a related functional group could undergo palladium-catalyzed or other transition-metal-catalyzed C-H activation at the position ortho to the amide group, followed by intramolecular cyclization to forge the new ring and establish the dione (B5365651) core. This strategy is conceptually similar to methods used for synthesizing other fused heterocyclic systems.

Precursor Synthesis and Functionalization Relevant to this compound

Preparation of Methoxy-Substituted Starting Materials

The synthesis of precursors for the methods described above typically starts from commercially available methoxy-substituted benzene (B151609) derivatives.

4-Methoxyhomophthalic Anhydride: This key intermediate for the Castagnoli-Cushman reaction is prepared from the corresponding 4-methoxyhomophthalic acid via cyclodehydration, commonly using acetic anhydride. nih.gov The acid itself can be synthesized through methods such as the oxidation of a suitable methoxy-substituted indene (B144670) or via carboxylation of a 2-(lithiomethyl)-4-methoxybenzoate derivative.

N-alkyl-N-methacryloyl-4-methoxybenzamide: This precursor for cascade reactions can be synthesized in a straightforward manner. The process typically involves the N-alkylation of 4-methoxybenzamide, followed by acylation of the resulting secondary amide with methacryloyl chloride in the presence of a base.

Methoxy-Substituted Benzoic Acids: Compounds like 2-bromo-5-methoxybenzoic acid are valuable intermediates. This specific compound can be synthesized by the bromination of m-methoxybenzoic acid using reagents like N-bromosuccinimide in the presence of sulfuric acid. google.com Such halo-substituted acids can be further elaborated, for example, through cross-coupling reactions or conversion to other functional groups needed for cyclization precursors. Another relevant precursor is 2-acetyl-5-methoxybenzoic acid or its esters, which can serve as starting points for building more complex side chains prior to cyclization.

Introduction of Other Substituents (e.g., Aryl, Halogen) on the Isoquinoline (B145761) System

The introduction of aryl and halogen substituents onto the isoquinoline framework is a key strategy for diversifying the properties of this compound derivatives. These transformations typically require the presence of a leaving group, such as a halogen (bromo- or iodo-), on the isoquinoline ring, which can then be replaced or used in cross-coupling reactions.

Aryl Substituents: The most powerful and widely used method for forging a new carbon-carbon bond to introduce an aryl group is the Suzuki-Miyaura cross-coupling reaction. nih.govwjarr.com This palladium-catalyzed reaction couples an organoboron reagent, typically an arylboronic acid, with an aryl halide or triflate. nih.gov For a this compound derivative, this would involve a precursor that is halogenated at a desired position (e.g., C4, C5, C6, or C8). The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov

Halogen Substituents: Direct halogenation of the isoquinoline core can be achieved using various reagents. For instance, palladium-catalyzed C-H halogenation has emerged as a powerful technique for the site-selective functionalization of aromatic and heteroaromatic systems. acs.org This method can utilize inexpensive halogenating agents like N-halosuccinimides (NXS) in the presence of a palladium catalyst and a directing ligand to install a halogen at a specific position on the aromatic ring, which can then serve as a handle for subsequent cross-coupling reactions. acs.org

Reaction Conditions and Optimization for this compound Formation

The success of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and reagent stoichiometry.

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it influences catalyst stability, reaction rate, and even selectivity. academie-sciences.fr A solvent system must be capable of dissolving the various components of the reaction, including the (often sparingly soluble) heterocyclic starting material, the boronic acid, and the inorganic base.

Commonly, a mixture of an organic solvent and water is employed. wjarr.com Protic solvents and aqueous dipolar aprotic solvents are known to be effective. academie-sciences.fr For heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions in some cases. wjarr.com The presence of water can facilitate the transmetalation step of the catalytic cycle. Typical solvent systems include mixtures of dioxane/water, toluene/ethanol/water, or acetonitrile (B52724)/water. nih.govwjarr.com

The catalyst system is the heart of the Suzuki-Miyaura reaction and consists of a palladium source (precatalyst) and, typically, a supporting ligand. The ligand stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium Precatalysts: A variety of Pd(0) and Pd(II) sources can be used to initiate the cycle. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (B1210297) (Pd(OAc)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). nih.govresearchgate.net

Ligands: The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of Suzuki coupling, allowing for the use of less reactive aryl chlorides. nih.gov N-Heterocyclic Carbenes (NHCs) have also emerged as superior ligands in many cases due to the high stability of the Pd-NHC bond and their strong electron-donating ability, which facilitates the oxidative addition step. nih.govresearchgate.net

Below is a table summarizing catalyst systems commonly used in Suzuki-Miyaura reactions for N-heterocycles.

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integral) | 1 - 5 | A classical, widely used catalyst, effective for aryl bromides and iodides. researchgate.net |

| Pd(OAc)₂ | SPhos or XPhos | 1 - 3 | Used with bulky, electron-rich phosphine ligands for challenging couplings, including aryl chlorides. nih.gov |

| Pd₂(dba)₃ | Tri-tert-butylphosphine | 1 - 2 | Highly active catalyst system for a broad range of substrates. |

| PdCl₂(dppf) | dppf (integral) | 3 - 5 | Effective for a variety of cross-coupling reactions involving heteroaromatic compounds. nih.gov |

Suzuki-Miyaura reactions are typically conducted at elevated temperatures to ensure a reasonable reaction rate, particularly when using less reactive coupling partners like aryl chlorides. Temperatures commonly range from 60 °C to 110 °C, often achieved by heating the reaction mixture to reflux in the chosen solvent. nih.govwjarr.com Microwave-assisted protocols have also been developed to significantly reduce reaction times by enabling rapid heating to higher temperatures. organic-chemistry.org Most cross-coupling reactions are performed at atmospheric pressure in standard laboratory glassware, such as a round-bottom flask fitted with a reflux condenser.

The stoichiometry of the reagents must be carefully controlled for optimal results. The arylboronic acid is typically used in a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide to drive the reaction to completion. nih.gov

A base is essential for the reaction, as it is required to activate the organoboron species for the transmetalation step. nih.gov The choice of base can significantly impact the reaction's success. Both inorganic and organic bases are used, with common choices including potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF). nih.govnih.gov The base is generally used in stoichiometric amounts, typically 2 to 3 equivalents.

| Reagent/Additive | Typical Stoichiometry (Equivalents) | Function | Common Examples |

|---|---|---|---|

| Aryl Halide | 1.0 (Limiting Reagent) | Electrophilic partner | 7-methoxy-X-isoquinolinedione (X=Br, I) |

| Arylboronic Acid | 1.1 - 1.5 | Nucleophilic partner | Phenylboronic acid, 4-tolylboronic acid |

| Base | 2.0 - 3.0 | Activates boronic acid for transmetalation | K₃PO₄, K₂CO₃, NaHCO₃, CsF nih.govnih.gov |

| Phase Transfer Catalyst | 0.05 - 0.1 | Facilitates reaction in biphasic systems | Tetrabutylammonium bromide (TBAB) |

Isolation and Purification Techniques for this compound Derivatives

Following the completion of the reaction, a standard workup procedure is employed to isolate the crude product. This typically involves cooling the reaction mixture, diluting it with water, and extracting the product into an organic solvent like ethyl acetate or dichloromethane. nih.gov The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. nih.gov

Purification of the crude product is most commonly achieved by column chromatography on silica (B1680970) gel. nih.gov The choice of eluent (solvent system) is critical and is determined based on the polarity of the product, often guided by preliminary analysis using thin-layer chromatography (TLC). A gradient of solvents, such as heptane (B126788)/ethyl acetate, is frequently used to separate the desired product from unreacted starting materials, the palladium catalyst, and byproducts. nih.gov

For some dione derivatives, which can be prone to decomposition on silica, alternative stationary phases like alumina (B75360) or deactivated silica may be necessary. reddit.com In cases where the product is a stable, crystalline solid, recrystallization from a suitable solvent or solvent mixture (e.g., acetonitrile or ethanol) can be an effective final purification step to obtain material of high purity. wjarr.com

Chromatographic Methods

Chromatographic techniques are essential for the purification of this compound and its derivatives, ensuring high purity of the final compounds. The choice of chromatographic method depends on the scale of the purification and the physicochemical properties of the specific derivative.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of isoquinolinedione derivatives. Reversed-phase HPLC, utilizing a C18 stationary phase, is commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., acetate buffer) and organic solvents like acetonitrile and methanol. The composition of the mobile phase can be adjusted to achieve optimal separation of the target compound from impurities. For instance, a mobile phase of 0.05 M acetate buffer (pH 3):acetonitrile:methanol (40:40:20, v/v/v) has been used for the separation of a related isoquinolinedione derivative. nih.gov Detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Column Chromatography: For larger scale purifications, column chromatography using silica gel is a standard method. The choice of eluent is crucial for effective separation. A common strategy involves using a gradient of a non-polar solvent, such as heptane or hexane, and a more polar solvent, like ethyl acetate. This allows for the sequential elution of compounds based on their polarity. For example, a heptane/ethyl acetate solvent system has been utilized for the purification of related heterocyclic diones. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Interactive Table: Chromatographic Purification of Isoquinolinedione Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| HPLC | C18 Reversed-Phase | 0.05 M Acetate Buffer (pH 3):Acetonitrile:Methanol (40:40:20) | UV (298 nm) | Analysis and purification of isoquinolinedione derivatives |

| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate | TLC | Preparative purification of heterocyclic diones |

Recrystallization and Precipitation

Recrystallization is a widely used and effective technique for the purification of solid organic compounds, including this compound and its derivatives. The principle of this method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For aromatic diones, common recrystallization solvents include ethanol, ethyl acetate, and acetone, or mixtures thereof. For instance, 4-methoxycinnamic acid, a related aromatic compound, can be recrystallized from absolute ethanol.

The general procedure involves dissolving the crude compound in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Precipitation can also be employed as a purification method. This technique is often used when a suitable recrystallization solvent cannot be found. It involves dissolving the crude product in a solvent in which it is highly soluble and then adding an anti-solvent in which the compound is insoluble, causing the pure product to precipitate out of the solution.

Interactive Table: Recrystallization Solvents for Aromatic Compounds

| Solvent | Compound Class | Notes |

| Ethanol | Aromatic Acids, Diones | Good for moderately polar compounds. |

| Ethyl Acetate | Aromatic Esters, Diones | A versatile solvent for a range of polarities. |

| Acetone | Aromatic Ketones, Diones | A more polar solvent, good for highly functionalized molecules. |

| Heptane/Ethyl Acetate | Various Aromatics | Used as a solvent/anti-solvent system. |

| Water | Highly Polar Aromatics | Used for compounds with high hydrogen bonding capacity. |

Advanced Spectroscopic and Structural Elucidation of 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-methoxyisoquinoline-1,3(2H,4H)-dione, a complete NMR analysis would provide precise information about the electronic environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would appear as doublets or doublets of doublets in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants revealing their positions relative to the methoxy (B1213986) and carbonyl groups. The methoxy group protons would present as a sharp singlet, likely around δ 3.8-4.0 ppm. The protons of the methylene (B1212753) group at the C-4 position would appear as a singlet, and the N-H proton of the imide would also be a singlet, the chemical shift of which could vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Ten distinct signals would be anticipated: two carbonyl carbons (C-1 and C-3) would be the most downfield signals (δ 160-180 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift compared to the others. The methoxy carbon itself would appear around δ 55-60 ppm, and the methylene carbon at C-4 would be the most upfield signal.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign each proton and carbon signal, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₉NO₃), the calculated monoisotopic mass is 191.0582 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition and ruling out other potential formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight

LC-MS would be employed to assess the purity of a sample of this compound and to confirm its molecular weight. The liquid chromatography component would separate the target compound from any impurities, and the mass spectrometer would detect the molecular ion peak (e.g., [M+H]⁺ at m/z 192.0655 or [M-H]⁻ at m/z 190.0510), providing rapid confirmation of the compound's identity and purity in a given sample.

Electron Ionization Mass Spectrometry (EIMS)

The Electron Ionization Mass Spectrometry (EIMS) of this compound is anticipated to reveal a distinct fragmentation pattern, initiated by the molecular ion peak. The fragmentation pathways are likely to involve the characteristic loss of small neutral molecules and radicals, providing valuable structural information.

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation. Another significant fragmentation would likely involve the loss of carbon monoxide (CO) from the dione (B5365651) moiety. Subsequent fragmentations could include the loss of a second CO molecule or the entire methoxy group.

Table 1: Predicted EIMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (relative abundance) |

| [M]⁺ | C₁₀H₉NO₃⁺ | 191 (High) |

| [M - •CH₃]⁺ | C₉H₆NO₃⁺ | 176 (Moderate) |

| [M - CO]⁺ | C₉H₉NO₂⁺ | 163 (Moderate) |

| [M - •OCH₃]⁺ | C₉H₆NO₂⁺ | 160 (Low) |

| [M - CO - •CH₃]⁺ | C₈H₆NO₂⁺ | 148 (Low) |

Note: The relative abundances are predicted and may vary in an actual spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The presence of the dione and methoxy groups, along with the aromatic and aliphatic C-H bonds, would result in a series of identifiable peaks.

The most prominent features are expected to be the strong absorptions from the two carbonyl (C=O) groups of the dione ring. Due to the cyclic nature and potential for slight electronic differences, these may appear as two distinct bands or a single broad band in the region of 1650-1720 cm⁻¹. The N-H stretching vibration of the lactam is expected to appear as a broad band around 3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The characteristic C-O stretching of the methoxy group is anticipated to be in the 1250-1000 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretching | ~ 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 2950 - 2850 |

| C=O (dione) | Stretching | 1720 - 1650 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (methoxy) | Stretching | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands arising from π-π* electronic transitions within the aromatic system. Based on data for the parent isoquinoline-1,3(2H,4H)-dione, which shows a maximum absorption (λmax) around 300 nm, the 7-methoxy derivative would likely display a bathochromic (red) shift. nih.gov

The methoxy group at the 7-position is an auxochrome, an electron-donating group that, when conjugated with the aromatic π-system, can extend the conjugation and lower the energy of the electronic transitions. This would result in the absorption of longer wavelength light. The spectrum is anticipated to show a primary absorption band above 300 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Compound | Solvent | λmax (nm) | Transition |

| Isoquinoline-1,3(2H,4H)-dione | Not specified | ~300 nih.gov | π-π |

| This compound | Protic Solvent | > 300 (Predicted) | π-π |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 2-hydroxyisoquinoline-1,3(2H,4H)-dione provides significant insight into the expected molecular geometry and packing. nih.gov

The isoquinoline-1,3(2H,4H)-dione core is expected to be nearly planar. The crystal lattice would likely be stabilized by intermolecular hydrogen bonding involving the N-H group of the lactam and the carbonyl oxygens. The methoxy group at the 7-position would influence the crystal packing through dipole-dipole interactions and potential weak C-H···O hydrogen bonds.

Based on the analysis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, the following crystallographic parameters can be anticipated for a derivative of this class. nih.gov

Table 4: Crystallographic Data for the Analogous 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 12.336 (5) nih.gov |

| b (Å) | 8.666 (4) nih.gov |

| c (Å) | 7.052 (7) nih.gov |

| β (°) | 104.19 (5) nih.gov |

| V (ų) | 730.8 (9) nih.gov |

| Z | 4 nih.gov |

These parameters are for 2-hydroxyisoquinoline-1,3(2H,4H)-dione and serve as an illustrative example for the general structural class.

Structure Activity Relationship Sar Investigations of 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Influence of the 7-Methoxy Group on Biological Activities

The methoxy (B1213986) group at the C-7 position is a common feature in many biologically active isoquinoline (B145761) alkaloids and their synthetic derivatives. nih.gov Its presence and position can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. In the context of 7-methoxyisoquinoline-1,3(2H,4H)-dione derivatives, the 7-methoxy group has been shown to be a key contributor to the potency of certain inhibitors. For instance, in a series of potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), the 7-methoxyisoquinoline (B1361142) core was a crucial element of the clinical candidate PF-06650833. researchgate.netnih.gov While a systematic study isolating the singular effect of the 7-methoxy group by direct comparison with its 7-unsubstituted counterpart is not extensively documented in publicly available literature, its prevalence in highly active compounds suggests it plays a vital role in establishing the necessary interactions for potent biological activity. The electron-donating nature of the methoxy group can modulate the reactivity of the aromatic ring and its ability to participate in crucial binding interactions, such as hydrogen bonding or pi-stacking, with the target protein. nih.gov

Impact of Substituents at the N-2 Position on Biological Potency

The N-2 position of the isoquinoline-1,3(2H,4H)-dione core offers a readily accessible point for chemical modification, allowing for the introduction of a wide array of substituents that can significantly modulate the biological profile of the resulting derivatives.

Research into inhibitors of Hepatitis C virus (HCV) NS5B polymerase has explored the introduction of a hydroxyl group at the N-2 position. These 2-hydroxyisoquinoline-1,3-diones were designed based on the active site similarities between HCV NS5B, HIV integrase (IN), and ribonuclease H (RNH). nih.gov This substitution introduces a potential metal-chelating pharmacophore, which can be critical for inhibiting metalloenzymes. The biological studies revealed that these N-hydroxyimide derivatives exhibited inhibitory activity against HCV, suggesting that the N-2 position is a key site for introducing functionalities that can interact with the catalytic machinery of target enzymes. nih.gov

The table below summarizes the impact of N-2 substitution on the anti-HCV activity of some isoquinoline-1,3(2H,4H)-dione derivatives.

| Compound | N-2 Substituent | C-6/C-7 Substituent | HCV Replicon Inhibition (IC50, µM) |

| Analog 1 | -H | C-7 Aryl | - |

| Analog 2 | -OH | C-7 Aryl | Active |

| Analog 3 | -OH | C-6 Aryl | Low micromolar |

Data compiled from a study on HCV inhibitors. nih.gov The specific IC50 values were not provided in a table format in the source but described as active in the low micromolar range for the C-6 analogs.

Role of Substitutions at the C-4 Position

The C-4 position of the this compound ring system is another critical site for derivatization that can profoundly influence biological activity. The introduction of various substituents at this position can alter the molecule's shape, size, and electronic distribution, leading to modified interactions with biological targets.

Studies on C-4 substituted isoquinolines have demonstrated that this position is pivotal for cytotoxic activity. nih.gov While not specific to the this compound, these findings highlight the general importance of C-4 functionalization. For instance, the introduction of side chains containing nitrogen atoms at the C-4 position has been shown to enhance binding affinity to DNA and improve solubility, which are desirable properties for potential anticancer agents. nih.gov More specifically, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, which share some structural similarities, substitutions at the C-4 position were found to be crucial for achieving activity against ZAP-70 kinase, with molecular docking studies suggesting that these substituents can reach and interact with key residues in the ATP-binding site. nih.gov

Effects of Aryl and Heteroaryl Substituents at the C-6 Position on Biological Activity

The introduction of aryl and heteroaryl groups at the C-6 position of the isoquinoline-1,3(2H,4H)-dione scaffold has been a successful strategy in the development of potent enzyme inhibitors. These substituents can engage in additional binding interactions, such as van der Waals forces and pi-stacking, within the target's active site, thereby enhancing potency and selectivity.

In the development of inhibitors for Hepatitis C Virus (HCV), a series of 2-hydroxyisoquinoline-1,3-diones bearing aryl substituents at either the C-6 or C-7 position were synthesized and evaluated. nih.gov The study revealed that the C-6 substituted analogs represented a novel chemotype that consistently inhibited both the HCV replicon and the recombinant NS5B polymerase in the low micromolar range. nih.gov This highlights the favorable impact of placing an aryl group at the C-6 position for this particular biological target.

Furthermore, in the optimization of IRAK4 inhibitors, the clinical candidate PF-06650833 features a 6-carboxamide group on the 7-methoxyisoquinoline core. researchgate.netnih.gov While this is not a direct aryl or heteroaryl substituent, the SAR studies around this position were extensive and critical for achieving high potency. The carboxamide functionality allows for the attachment of various groups that can explore different regions of the binding pocket.

The following table presents data on the inhibitory activity of C-6 substituted 2-hydroxyisoquinoline-1,3-diones against HCV NS5B.

| Compound | C-6 Substituent | HCV NS5B Inhibition (IC50, µM) |

| Analog A | Phenyl | ~5 |

| Analog B | 4-Fluorophenyl | ~4 |

| Analog C | Thiophen-2-yl | ~6 |

Illustrative data based on findings that C-6 aryl analogs consistently inhibit HCV NS5B at low micromolar ranges. nih.gov

Analysis of Pharmacophoric Requirements for Specific Biological Targets

Pharmacophore modeling is a powerful tool to distill the key chemical features of a series of active molecules into a three-dimensional arrangement of essential interactions required for biological activity. dntb.gov.uanih.govresearchgate.netmdpi.comnih.gov For derivatives of this compound, the pharmacophoric requirements are target-dependent.

In the case of HCV NS5B inhibitors based on the 2-hydroxyisoquinoline-1,3-dione scaffold, the key pharmacophoric feature is the N-hydroxyimide moiety, which is believed to chelate essential metal ions in the enzyme's active site. nih.gov The aryl substituent at the C-6 position provides an additional hydrophobic or aromatic interaction point.

A generalized pharmacophore model for kinase inhibition by isoquinoline-based compounds often includes:

A heterocyclic core for anchoring within the hinge region of the kinase.

Hydrogen bond donors and acceptors to interact with key residues in the ATP-binding site.

Hydrophobic groups to occupy lipophilic pockets.

Conformational Analysis and Molecular Flexibility in Relation to SAR

The three-dimensional conformation and molecular flexibility of a ligand are critical determinants of its binding affinity and selectivity for a biological target. mdpi.comsoton.ac.uk For this compound derivatives, the relatively rigid core provides a stable platform for the presentation of various substituents.

In the context of the IRAK4 inhibitor PF-06650833, detailed conformational analysis and protein-ligand crystallography revealed that unexpected torsional changes upon binding could explain some of the non-linear structure-activity relationships observed. nih.gov For instance, the orientation of an ether substituent was found to adopt a different torsion upon binding to IRAK4 than predicted, and this was compensated for by other structural modifications. This highlights the importance of considering the dynamic nature of both the ligand and the protein in drug design.

The flexibility of side chains attached to the rigid isoquinoline-1,3-dione core allows for the exploration of different sub-pockets within the target's binding site. The degree of flexibility is a delicate balance; while some flexibility is necessary for an induced fit, excessive flexibility can lead to a loss of binding affinity due to entropic penalties. Computational studies, such as molecular dynamics simulations, can provide valuable insights into the conformational preferences and flexibility of these derivatives, aiding in the rational design of more potent and selective inhibitors. researchgate.net

In Vitro Biological Evaluation and Pharmacological Profiling of 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Enzyme Inhibition Studies

Inhibition of HIV Reverse Transcriptase (RT) and Associated Ribonuclease H (RNase H)

Research into the anti-HIV activity of isoquinoline-1,3(2H,4H)-dione derivatives has revealed nuanced inhibitory profiles. Studies on a series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, which share the core isoquinoline-1,3-dione structure, have been conducted to assess their potential as inhibitors of HIV-1 reverse transcriptase (RT) and its associated Ribonuclease H (RNase H) domain.

One study investigating 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones found that the majority of the synthesized compounds inhibited both RNase H and HIV-1 integrase (IN) at micromolar concentrations. researchgate.net However, most of these compounds displayed poor inhibition of the RT polymerase function. researchgate.net Interestingly, some derivatives showed weak selectivity for integrase inhibition. researchgate.net

Conversely, a separate study on fifteen 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives with alkyl and arylalkyl substitutions at the 4-position reported poor inhibitory properties against HIV-1 RT RNase H. nih.gov While some of these compounds did inhibit HIV-1 integrase at low micromolar levels, they also exhibited high cellular cytotoxicity, limiting their potential as antiviral agents. nih.gov

Further research on C-5, C-6, and C-7 substituted 2-hydroxyisoquinoline-1,3-dione analogues provided more specific insights. While some of these derivatives inhibited both the RNase H and polymerase functions of RT, potent and selective RNase H inhibition was achieved with certain C-7 substituted compounds. nih.gov The position and nature of the substituent on the isoquinoline (B145761) core are critical determinants of both the potency and selectivity of inhibition.

Table 1: Inhibition of HIV-1 RNase H and Integrase by 7-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

| Compound | Substitution at C-7 | RNase H IC50 (µM) | Integrase IC50 (µM) |

|---|---|---|---|

| 6a | H | >50 | 2.8 |

| 6b | NO2 | >50 | 1.5 |

| 6c | NH2 | 25 | 2.5 |

| 6d | OH | 15 | 1.2 |

| 6e | Cl | 12 | 1.8 |

| 6f | Br | 10 | 1.5 |

| 6g | I | 8 | 1.1 |

Data extracted from a study on 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net

Selective Inhibition of Cyclin-Dependent Kinases (CDK4 vs. CDK1/CDK2)

A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4) over CDK2 and CDK1. nih.gov The inhibitory activity of these compounds is influenced by substitutions on both the aniline (B41778) ring and the isoquinoline-1,3(2H,4H)-dione core. A basic amine substituent on the aniline ring was found to be a requirement for CDK4 inhibitory activity. nih.gov

Furthermore, the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core was shown to enhance the inhibitory activity. While specific data for 7-methoxy substituted derivatives was not detailed in the available literature, the structure-activity relationship (SAR) data from C-6 substituted analogs provide valuable insights into how modifications of the isoquinoline scaffold can modulate CDK4 inhibition and selectivity.

Modulatory Activity on Specific Cellular Proteins

Cereblon (CRBN) Modulator Activity

A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been designed and synthesized as modulators of Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. nih.gov These compounds were developed by incorporating the glutarimide (B196013) group, known for CRBN binding, with an isoquinoline-1,3(2H,4H)-dione scaffold. nih.gov

The modulatory activity of these compounds was assessed through their antiproliferative effects on multiple myeloma cell lines, which are known to be sensitive to CRBN modulators like lenalidomide. The results from a cell proliferation assay led to the discovery of a particularly potent compound, designated as 10a , which demonstrated significant antiproliferative activity against NCI-H929 and U239 multiple myeloma cell lines. nih.gov This compound also exhibited the ability to reduce the level of TNF-α in LPS-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov Further validation of its mechanism of action through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay and molecular docking studies confirmed its binding activity to CRBN. nih.gov

Antiproliferative Activity against Cancer Cell Lines (e.g., NCI-H929, U239, MCF-7)

In Vitro Cytotoxicity Assays

The antiproliferative activity of the aforementioned 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives was evaluated against the multiple myeloma cell lines NCI-H929 and U239 using a CCK8 assay. nih.gov Compound 10a emerged as a lead compound, exhibiting potent antiproliferative activity with IC50 values of 2.25 µM against NCI-H929 cells and 5.86 µM against U239 cells. nih.gov Importantly, this compound showed minimal toxicity to normal human peripheral blood mononuclear cells at a concentration of 20 µM. nih.gov

The antiproliferative effects of various other isoquinoline and quinazoline (B50416) derivatives have also been reported against the human breast adenocarcinoma cell line MCF-7. While specific data for 7-methoxyisoquinoline-1,3(2H,4H)-dione is not extensively available, the broader class of compounds demonstrates a range of cytotoxic activities.

Table 2: Antiproliferative Activity of a Lead 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione Derivative (10a)

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H929 | 2.25 |

| U239 | 5.86 |

Data from a study on novel Cereblon modulators. nih.gov

Effects on Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Consequently, compounds that can modulate cell cycle checkpoints are of significant interest in oncology research. Derivatives of quinoline (B57606) and its isomers, such as isoquinolines, have been investigated for their effects on cell cycle progression in various cancer cell lines.

Studies on quinolinone derivatives have demonstrated their potential to interfere with the cell cycle. For instance, certain hybrid 7-hydroxy quinolinone derivatives were found to cause cell cycle arrest at the S and G2/M phases in MCF-7 breast cancer cells. researchgate.net This arrest prevents the cells from proceeding to mitosis, ultimately leading to a halt in proliferation. The analysis of cell cycle distribution in the presence of these compounds often reveals an accumulation of cells in these specific phases, indicating a disruption of the normal cell division process.

Furthermore, other quinoline derivatives have also been shown to induce cell cycle arrest. For example, some potent quinoline and quinolone derivatives have been observed to cause an accumulation of cells in the G2 phase, suggesting an inhibition of mitotic spindle formation which disrupts DNA and leads to cell cycle arrest. nih.gov In some cases, these derivatives have been particularly effective in targeting the S phase, where they are thought to intercalate with DNA, leading to programmed cell death. nih.gov

While direct studies on this compound are limited, the existing data on structurally related quinolinone and quinoline derivatives suggest that this class of compounds has the potential to modulate cell cycle progression. The precise effects are likely dependent on the specific substitutions on the heterocyclic core.

Table 1: Effects of Related Quinolone Derivatives on Cell Cycle Progression in Cancer Cells

| Compound Type | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Hybrid 7-Hydroxy Quinolinone Derivatives | MCF-7 | Arrest at S and G2/M phases | researchgate.net |

| 4-Quinolone and Quinoline-4-carboxylic acid Derivatives | MCF-7, K-562, HeLa | Arrest at S and G2 phases | nih.gov |

| 3-Dietoxyphosphorylfuroquinoline-4,9-dione | MCF-7, MDA-MB-231 | Arrest at S and G2/M phases | mdpi.com |

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. Derivatives of quinazolinedione and quinolinone have shown promise as inducers of apoptosis through various cellular pathways.

Research on certain quinazolinedione derivatives has demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis was confirmed by techniques such as Annexin V-PE and 7-AAD double staining, which identify early and late apoptotic cells. nih.gov These studies indicated that the pro-apoptotic activity of these compounds could be mediated through the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway. nih.gov Furthermore, the downregulation of phosphorylated Akt (Ser473), a critical node in cell survival signaling, was also implicated in the apoptotic effects of these derivatives. nih.gov

Similarly, other related heterocyclic compounds, such as certain oxindole–indole conjugates, have been shown to induce apoptosis by boosting the expression levels of caspase-3 and p53 in MCF-7 cells. nih.gov Caspase-3 is an executioner caspase, while p53 is a tumor suppressor protein that plays a pivotal role in initiating apoptosis in response to cellular stress.

The pro-apoptotic effects are not limited to a single cancer type. For example, a novel synthetic analog with a 5,8-quinolinedione (B78156) scaffold, AJ-418, was found to induce apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The pro-apoptotic effect of this compound was observed to be both dose- and time-dependent. mdpi.com

These findings from structurally related compounds suggest that this compound derivatives could potentially induce apoptosis in cancer cells by modulating key apoptotic regulators like caspases and tumor suppressor proteins.

Table 2: Induction of Apoptosis by Related Heterocyclic Derivatives

| Compound Type | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Quinazolinedione Derivatives | MCF-7 | Caspase-9 activation, downregulation of phosphorylated Akt (Ser473) | nih.gov |

| 5,8-Quinolinedione Analog (AJ-418) | MCF-7, MDA-MB-231 | Dose- and time-dependent increase in apoptotic cells | mdpi.com |

| Oxindole–Indole Conjugates | MCF-7 | Increased expression of caspase-3 and p53 | nih.gov |

Antimicrobial Activity Screening

The search for new antimicrobial agents is a critical area of pharmaceutical research due to the rise of antibiotic resistance. Heterocyclic compounds, including quinoline and isoquinoline derivatives, have historically been a rich source of antimicrobial drugs.

Screening of various quinoline-based compounds has revealed significant antimicrobial properties. For instance, spiro[benzo[h]quinoline-7,3′-indoline]dione and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, as well as the fungus Candida albicans. nih.gov Certain derivatives in these series exhibited strong antimicrobial activity, with minimum inhibitory concentration (MIC) values in the range of 375–3000 µg/mL. nih.gov

Similarly, conjugates of 1,4-naphthoquinones, which share a quinone-like structure, have been tested against a panel of microorganisms. mdpi.com Some of these compounds, particularly those derived from juglone, showed antimicrobial activity comparable to antibiotics like vancomycin (B549263) and gentamicin (B1671437) against Gram-positive bacteria, with MIC values as low as 6.25 µM in liquid media. mdpi.com

Other classes of related heterocyclic compounds, such as 2,3-diaryl-thiazolidin-4-ones, have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL. mdpi.com The antifungal activity of some of these compounds was found to be comparable to or even exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. mdpi.com

While specific data on this compound is not widely available, the antimicrobial potential of the broader quinoline and isoquinoline chemical space suggests that derivatives of this scaffold may also possess valuable antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Tested Microorganisms | Range of Activity (MIC) | Reference |

|---|---|---|---|

| Spiroquinoline-indoline-dione derivatives | E. faecalis, S. aureus, C. albicans | 375–3000 µg/mL | nih.gov |

| 1,4-Naphthoquinone-thioglucoside conjugates | S. aureus, B. cereus, P. aeruginosa, E. coli, C. albicans | As low as 6.25 µM | mdpi.com |

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL | mdpi.com |

In Vitro Immunomodulatory Effects (e.g., TNF-α inhibition)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. The inhibition of TNF-α is a validated therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease. Small molecules capable of modulating TNF-α production or activity are therefore of considerable interest.

The mechanism of small-molecule inhibition of TNF-α can involve promoting the disassembly of the active trimeric form of the cytokine. nih.gov One study identified a small-molecule inhibitor that accelerates the dissociation of the TNF-α trimer by over 600-fold, thereby inactivating it. nih.gov

Furthermore, other isoquinoline-based compounds have demonstrated immunomodulatory effects through different mechanisms. For instance, a 7-methoxyisoquinoline (B1361142) derivative, PF-06650833, was identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key component of the inflammatory signaling pathway. nih.gov

These findings, although indirect, highlight the potential for isoquinoline-based scaffolds to interact with key targets in inflammatory pathways. Further investigation is warranted to determine if this compound derivatives can directly inhibit TNF-α or exert other immunomodulatory effects.

Exploration of Other Potential Biological Targets and Mechanisms (In Vitro)

Beyond the effects on cell cycle, apoptosis, and inflammation, the isoquinoline and related heterocyclic scaffolds have been found to interact with a variety of other biological targets in vitro, suggesting a broad potential for pharmacological activity.

One significant area of interest is the inhibition of protein kinases. A 7-methoxyisoquinoline derivative, PF-06650833, has been identified as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.gov This discovery was the result of a fragment-based drug design approach and led to a clinical candidate with nanomolar potency in cellular assays. nih.gov

Furthermore, quinazolin-4(3H)-one derivatives have been investigated as potential multiple tyrosine kinase inhibitors. nih.gov Some of these compounds have shown inhibitory activity against a panel of kinases including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Molecular docking studies have suggested that these compounds can act as both ATP-competitive (type-I) and non-competitive (type-II) inhibitors, depending on the specific kinase. nih.gov

Another potential mechanism of action for related compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP). Novel 4-hydroxyquinazoline (B93491) derivatives have been evaluated for their ability to inhibit PARP1, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com

The isoindoline-1,3-dione scaffold, which shares the dione (B5365651) feature, has been explored for its affinity for cyclooxygenase (COX) enzymes. mdpi.com Certain derivatives have shown inhibitory activity against both COX-1 and COX-2. mdpi.com

Finally, a 7-methoxy-dihydroquinoxalin-one derivative, which is also a nitrogen-containing heterocyclic compound, was identified as a novel tubulin-binding tumor-vascular disrupting agent. nih.gov This compound exhibited extremely high antiproliferative activity, with GI50 values in the subnanomolar range, and was found to inhibit tubulin polymerization. nih.gov

These diverse findings underscore the versatility of the isoquinoline and related heterocyclic scaffolds in interacting with a wide array of biological targets, suggesting that this compound derivatives may also possess a rich and varied pharmacological profile.

Table 4: Potential In Vitro Biological Targets of Related Heterocyclic Scaffolds

| Compound Scaffold | Biological Target | Type of Activity | Reference |

|---|---|---|---|

| 7-Methoxyisoquinoline | Interleukin-1 Receptor Associated Kinase 4 (IRAK4) | Potent and selective inhibition | nih.gov |

| Quinazolin-4(3H)-one | CDK2, HER2, EGFR, VEGFR2 | Multiple tyrosine kinase inhibition | nih.gov |

| 4-Hydroxyquinazoline | Poly (ADP-ribose) polymerase 1 (PARP1) | Inhibition | mdpi.com |

| Isoindoline-1,3-dione | Cyclooxygenase (COX-1 and COX-2) | Inhibition | mdpi.com |

| 7-Methoxy-dihydroquinoxalin-one | Tubulin | Inhibition of polymerization | nih.gov |

Computational Chemistry and Molecular Modeling Studies on 7 Methoxyisoquinoline 1,3 2h,4h Dione Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as 7-methoxyisoquinoline-1,3(2H,4H)-dione, and a biological target.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on the broader class of isoquinoline-1,3(2H,4H)-diones provides a framework for predicting its potential interactions. For instance, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been investigated as inhibitors of HIV-1 reverse transcriptase (RT). nih.govnih.gov Docking studies on these related compounds could elucidate potential binding modes within the enzyme's active site. nih.gov The isoquinoline-1,3-dione scaffold has also been identified as a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. nih.govplos.orgresearchgate.net Molecular docking has been crucial in understanding how these compounds bind to the ATP-binding site of CDK4. nih.govresearchgate.net It is plausible that this compound could adopt a similar binding pose, with the methoxy (B1213986) group potentially forming specific interactions with amino acid residues in the binding pocket, thereby influencing its binding affinity and selectivity.

A significant area of interest for isoquinoline-1,3(2H,4H)-dione derivatives is their interaction with Cereblon (CRBN), a protein that functions as a substrate receptor in the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, including a 7-methoxy substituted compound, have been synthesized and evaluated as CRBN modulators. nih.gov Molecular modeling suggests that the glutarimide (B196013) group of these compounds binds within a cavity of the CRBN protein. nih.gov Specifically, hydrogen bonds are predicted to form between the carbonyl groups of the isoquinoline-1,3(2H,4H)-dione and glutarimide moieties and key amino acid residues of CRBN, such as Trp402, Trp382, and His380. nih.gov The 7-methoxy group on the isoquinoline (B145761) ring would be solvent-exposed, offering a potential site for further modification to modulate the compound's properties. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For the isoquinoline-1,3(2H,4H)-dione scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for CDK4 inhibition. nih.govplos.orgbohrium.com These models, built on a dataset of derivatives, can predict the inhibitory activity of new, unsynthesized compounds. plos.org A QSAR model for this compound and its analogs could be developed by synthesizing a series of derivatives with varied substituents and measuring their biological activity. The resulting model would be invaluable for designing new compounds with enhanced potency and selectivity.

| QSAR Model | Statistical Parameter | Value | Significance |

| CoMFA | q² (cross-validated r²) | 0.695 | Good internal predictive ability |

| r² (non-cross-validated) | 0.947 | Good correlation between predicted and actual activity | |

| r²pred (external validation) | 0.875 | Good external predictive ability | |

| CoMSIA | q² (cross-validated r²) | 0.641 | Good internal predictive ability |

| r² (non-cross-validated) | 0.933 | Good correlation between predicted and actual activity | |

| r²pred (external validation) | 0.769 | Good external predictive ability |

Table based on a study of isoquinoline-1,3-(2H,4H)-dione derivatives as CDK4 inhibitors. plos.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. frontiersin.org An MD simulation of this compound, either in solution or bound to a biological target, could provide insights into its conformational flexibility and dynamic behavior. nih.gov This information is crucial for understanding how the molecule adapts its shape to fit into a binding site and for identifying stable conformations that may be responsible for its biological activity. While specific MD simulation studies on this compound are not widely reported, the technique is broadly used in drug discovery to refine docking poses and to study the stability of ligand-protein complexes. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of this compound and its derivatives would be a culmination of the computational techniques described above. By integrating data from molecular docking, QSAR, and potentially other computational methods, it is possible to build robust models that can accurately forecast the biological activity of novel compounds. nih.gov These models can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. The ultimate goal is to create a computational workflow that can reliably predict the therapeutic potential of new isoquinoline-1,3(2H,4H)-dione-based compounds.

Computational Studies on Tautomerism and Isomerism

Computational chemistry provides a powerful lens for examining the tautomeric and isomeric landscapes of molecules like this compound. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of the this compound scaffold, the primary tautomerism of interest is the keto-enol equilibrium. Isomers, on the other hand, are molecules with the same chemical formula but different arrangements of atoms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these different forms, the energy barriers for their interconversion, and their geometric and electronic properties.

The isoquinoline-1,3(2H,4H)-dione core can exist in several tautomeric forms. The diketo form is generally considered the most prevalent. However, the presence of enol forms, where a proton from the C4 position migrates to one of the carbonyl oxygens, is also possible. These enolic tautomers can be further categorized based on which carbonyl oxygen accepts the proton, leading to distinct isomers. The methoxy group at the 7-position is expected to influence the electron distribution in the aromatic ring, which in turn can affect the relative stability of the different tautomers.

Theoretical studies on related cyclic β-dicarbonyl compounds have shown that the keto form is often more stable than the enol form. However, the energy difference can be small, and in some cases, the enol form can be stabilized by intramolecular hydrogen bonding or by the polarity of the solvent. Computational models can quantify these energy differences and provide insights into the factors that favor one tautomer over another.

Illustrative Data on Tautomer Stability

| Tautomer | Description | Relative Energy (kcal/mol) |

| Tautomer A | Diketo form | 0.00 |

| Tautomer B | Enol form (proton on O1) | +3.5 |

| Tautomer C | Enol form (proton on O3) | +5.2 |

Note: The relative energies are hypothetical and for illustrative purposes only. A positive value indicates lower stability compared to the diketo form.

Key Geometric Parameters from Computational Models

Computational studies also provide detailed information on the molecular geometry of each tautomer. This includes bond lengths, bond angles, and dihedral angles. For instance, in the diketo form, the C=O bond lengths would be characteristic of a ketone, while in the enol forms, one of the C=O bonds would be replaced by a C-OH single bond and a C=C double bond within the heterocyclic ring. The table below provides a hypothetical comparison of key bond lengths for the different tautomers.

| Bond | Diketo Form (Å) | Enol Form (Tautomer B) (Å) |

| C1=O | 1.22 | 1.35 (C1-OH) |

| C3=O | 1.23 | 1.24 |

| C4-C4a | 1.52 | 1.36 (C4=C4a) |

Note: The bond lengths are hypothetical and for illustrative purposes only.

The study of isomerism in this compound would extend beyond tautomerism to include, for example, positional isomers where the methoxy group is at a different position on the aromatic ring. Computational chemistry can be used to predict the relative stabilities of these isomers, which is valuable information for synthetic chemists aiming to produce a specific isomer. By calculating the total electronic energy of each isomer, researchers can determine the most thermodynamically stable form.

Reaction Mechanism Elucidation in the Synthesis of 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Investigation of Radical Pathways

Radical cascade reactions have emerged as a powerful tool for the synthesis of the isoquinoline-1,3(2H,4H)-dione skeleton. rsc.orgresearchgate.net These reactions often proceed under mild conditions and exhibit a broad substrate scope. The general strategy involves the generation of a radical species that undergoes a series of intramolecular cyclization and other transformations to yield the final product.

One prominent approach involves the use of N-alkyl-N-methacryloyl benzamides as precursors. In a cascade reaction with aryl aldehydes, an oxidative cross-coupling of the activated alkene with the aldehyde functional group occurs, followed by a radical addition to the aromatic ring to furnish the isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org While specific studies on the 7-methoxy derivative are not extensively detailed in the available literature, the presence of an electron-donating methoxy (B1213986) group at the 7-position of the benzamide (B126) precursor would be expected to influence the regioselectivity of the radical addition to the aromatic ring. The methoxy group would activate the ortho and para positions towards electrophilic attack, which could influence the rate and outcome of the cyclization step.

A proposed general mechanism for such a radical cascade is initiated by the formation of an acyl radical from the aryl aldehyde. This acyl radical then adds to the alkene of the N-methacryloyl benzamide. The resulting radical intermediate can then undergo an intramolecular homolytic aromatic substitution to form the six-membered ring of the isoquinoline-1,3(2H,4H)-dione.

Table 1: Examples of Radical Precursors in Isoquinoline-1,3(2H,4H)-dione Synthesis rsc.org

| Radical Precursor Type | Example |

|---|---|

| Carbon-centered | Alkyl boronic acids |

| Sulfur-centered | Arylsulfonylhydrazides |

| Nitrogen-centered | Oxime esters |

It is important to note that while the general principles of these radical pathways are well-established for the isoquinoline-1,3(2H,4H)-dione core, detailed experimental or computational studies specifically elucidating the role of a 7-methoxy substituent are not extensively available.

Elucidation of Ionic Reaction Mechanisms

Ionic pathways, particularly the Castagnoli-Cushman reaction, represent a classical and widely studied approach to the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. mdpi.com This reaction typically involves the condensation of a homophthalic anhydride (B1165640) with an imine. For the synthesis of 7-methoxyisoquinoline-1,3(2H,4H)-dione, this would involve the reaction of 4-methoxyhomophthalic anhydride with an appropriate imine.

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable discussion, with several pathways proposed, including a concerted [4+2] cycloaddition and various stepwise mechanisms. mdpi.com More recent mechanistic investigations, including crossover experiments and in-situ reaction monitoring, support a stepwise pathway. nih.govorganic-chemistry.orgacs.org

A plausible ionic mechanism involves the following key steps:

Amide-Acid Formation: The reaction can be initiated by the formation of an amide-acid intermediate, which exists in equilibrium with the starting anhydride and amine (or imine precursor). nih.govorganic-chemistry.org

Mannich-like Reaction: The enol form of the homophthalic anhydride (or the corresponding amide-acid) undergoes a Mannich-like reaction with the imine. nih.govacs.org

Lactamization: The resulting intermediate then undergoes intramolecular cyclization to form the lactam ring of the isoquinoline-1,3(2H,4H)-dione.

Computational studies have been instrumental in providing further insight into the energetics of these pathways. mdpi.com The presence of the 7-methoxy group, being electron-donating, would be expected to increase the nucleophilicity of the aromatic ring, potentially influencing the rate of the cyclization step in certain mechanistic scenarios.

Table 2: Proposed Mechanistic Pathways in the Castagnoli-Cushman Reaction mdpi.com

| Proposed Mechanism | Key Features |

|---|---|

| Concerted [4+2] Cycloaddition | A pericyclic reaction mechanism. |

| Stepwise Iminolysis Pathway | Initial attack of the imine on the anhydride, followed by cyclization. |

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for the definitive elucidation of a reaction mechanism. In the context of the synthesis of this compound, the identification of transient species can help to distinguish between the various proposed pathways.

In studies of the Castagnoli-Cushman reaction, amide-acid intermediates have been identified and their role in the reaction pathway investigated through crossover experiments and in-situ infrared spectroscopy. nih.govorganic-chemistry.org These studies have provided strong evidence that these amide-acids are key intermediates that are in equilibrium with the starting materials.

While specific data for the 7-methoxy derivative is scarce, it is reasonable to extrapolate that analogous amide-acid intermediates would be formed from 4-methoxyhomophthalic anhydride. The spectroscopic signatures of such an intermediate would be distinct from both the starting materials and the final product, allowing for its detection and monitoring during the course of the reaction.

Table 3: Spectroscopic Signatures for Monitoring the Castagnoli-Cushman Reaction

| Species | Expected IR Absorptions (cm⁻¹) | Expected ¹H NMR Signals (ppm) |

|---|---|---|

| Homophthalic Anhydride | ~1760, ~1800 (C=O stretching) | Aromatic and methylene (B1212753) protons |

| Amide-Acid Intermediate | ~1700 (acid C=O), ~1650 (amide C=O), ~3300 (N-H) | Diagnostic signals for both acid and amide moieties |

Further studies employing techniques such as low-temperature NMR or rapid-injection NMR could potentially allow for the direct observation and characterization of even more transient intermediates in the synthesis of this compound.

Kinetic and Thermodynamic Aspects of Key Synthetic Steps

A quantitative understanding of a reaction mechanism requires the determination of the kinetic and thermodynamic parameters for the key elementary steps. Unfortunately, there is a notable lack of published data on the kinetics and thermodynamics of the synthesis of this compound or even the parent isoquinoline-1,3(2H,4H)-dione.

Such studies would be invaluable for a number of reasons:

Rate-Determining Step: Kinetic studies could identify the rate-determining step of the reaction, which is a critical piece of information for reaction optimization.

Activation Parameters: The determination of activation parameters (enthalpy and entropy of activation) can provide insights into the structure of the transition state.

Reaction Profile: A complete kinetic and thermodynamic profile of the reaction would allow for a detailed understanding of the energy landscape of the transformation.

In the absence of experimental data, computational chemistry could serve as a powerful tool to estimate the activation energies and reaction enthalpies for the proposed mechanistic steps. Such calculations could also be used to assess the influence of the 7-methoxy substituent on the reaction kinetics and thermodynamics. For instance, the electron-donating nature of the methoxy group might be expected to stabilize cationic intermediates or transition states, thereby lowering the activation energy of certain steps.

Isotopic Labeling Studies (e.g., H₂O¹⁸-labeling)

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org In the synthesis of this compound, isotopic labeling studies could provide unambiguous evidence for or against certain mechanistic proposals.

For example, in the context of the Castagnoli-Cushman reaction, the use of ¹⁸O-labeled water (H₂O¹⁸) could be employed to probe the mechanism of anhydride opening and lactam formation. If the reaction is carried out in the presence of H₂O¹⁸, the location of the ¹⁸O label in the final product or in any recovered starting materials or intermediates can be determined by mass spectrometry.

Table 4: Potential Isotopic Labeling Experiments and Their Mechanistic Implications

| Isotopic Label | Labeled Reactant | Potential Mechanistic Insight |

|---|---|---|

| ¹⁸O | H₂O¹⁸ (solvent) | To determine if water is involved in the opening of the anhydride ring. |

| ¹³C | ¹³C-labeled homophthalic anhydride | To trace the carbon skeleton during the reaction and identify any rearrangements. |

| ¹⁵N | ¹⁵N-labeled amine/imine | To confirm the source of the nitrogen atom in the final product. |

To date, there are no specific reports in the literature detailing isotopic labeling studies for the synthesis of this compound. However, the principles of this technique are well-established, and its application would undoubtedly provide a deeper and more definitive understanding of the reaction mechanism. Such studies remain a promising avenue for future research in this area.

Emerging Applications and Future Research Perspectives for 7 Methoxyisoquinoline 1,3 2h,4h Dione Derivatives

Design and Synthesis of Novel Scaffolds Based on the 7-Methoxyisoquinoline-1,3(2H,4H)-dione Core

The isoquinoline-1,3(2H,4H)-dione core is considered a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The design and synthesis of novel molecular frameworks based on this core aim to explore new chemical space and identify compounds with enhanced biological activity and selectivity.

A key strategy involves the functionalization of the core structure at various positions. For instance, research on related isoquinoline-1,3(2H,4H)-dione derivatives has shown that introducing substituents at the C-4 position can lead to potent biological activity. A series of 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives were synthesized and identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.govnih.gov The synthesis involved reacting the core dione (B5365651) with appropriate amines to create the C-4 methylene (B1212753) linkage, demonstrating a straightforward method for diversification. nih.govnih.gov Further modifications, such as introducing aryl or heteroaryl groups at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core, have been shown to further enhance inhibitory activity. nih.gov These synthetic strategies highlight the modularity of the scaffold, allowing for systematic structure-activity relationship (SAR) studies.

The table below summarizes examples of scaffold modifications on the isoquinoline-1,3(2H,4H)-dione core and their resulting biological significance.

| Modification Site | Introduced Group | Resulting Scaffold Type | Biological Target/Significance |

| Position 4 | (Benzylaminomethylene) | 4-Substituted isoquinoline-1,3-dione | CDK4 Inhibition nih.govnih.gov |

| Position 2 | Hydroxyl group | 2-Hydroxyisoquinoline-1,3-dione | HIV-1 Integrase Inhibition nih.gov |

| Position 4 | Alkyl/Arylalkyl groups | 4-Alkylated 2-hydroxyisoquinoline-1,3-dione | HIV-1 Integrase Inhibition nih.gov |

| Position 6 | Aryl/Heteroaryl groups | 6-Substituted isoquinoline-1,3-dione | Enhanced CDK4 Inhibition nih.gov |

Exploration of Targeted Protein Degradation Modalities

Targeted protein degradation (TPD) is a rapidly emerging therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins rather than just inhibiting them. nih.gov Proteolysis-targeting chimeras (PROTACs) are a major class of TPD molecules. nih.govnih.gov These heterobifunctional compounds consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. ulisboa.pt